(2Z)-N-(2-fluorophenyl)-3-(2-hydroxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-(2-fluorophenyl)-3-(2-hydroxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinanes This compound is characterized by its unique structure, which includes a thiazinane ring, a fluorophenyl group, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(2-fluorophenyl)-3-(2-hydroxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added via an alkylation reaction using an appropriate alkylating agent.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(2-fluorophenyl)-3-(2-hydroxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the thiazinane ring can be reduced to form a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
(2Z)-N-(2-fluorophenyl)-3-(2-hydroxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-(2-fluorophenyl)-3-(2-hydroxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-(2-chlorophenyl)-3-(2-hydroxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- (2Z)-N-(2-bromophenyl)-3-(2-hydroxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of (2Z)-N-(2-fluorophenyl)-3-(2-hydroxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide lies in the presence of the fluorophenyl group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H18FN3O3S |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-(2-hydroxyethyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H18FN3O3S/c20-14-8-4-5-9-15(14)22-18(26)16-12-17(25)23(10-11-24)19(27-16)21-13-6-2-1-3-7-13/h1-9,16,24H,10-12H2,(H,22,26) |
InChI Key |
FYZQIWMBEUTOAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CCO)C(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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